(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound (Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzothiazole core with strategic substituents. Key structural attributes include:
- Benzothiazole ring: A heterocyclic system with sulfur and nitrogen atoms, known for its role in medicinal chemistry and material science.
- Nitro group (-NO₂): Positioned at the 6th position, this electron-withdrawing group enhances electrophilicity and may influence redox properties.
- Methoxyethyl side chain: Attached to the benzothiazole nitrogen, this substituent likely improves solubility and modulates steric effects.
- Z-configuration: The stereochemistry of the imine bond (C=N) affects molecular geometry and intermolecular interactions.
Properties
IUPAC Name |
3-methoxy-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-25-9-8-20-15-7-6-13(21(23)24)11-16(15)27-18(20)19-17(22)12-4-3-5-14(10-12)26-2/h3-7,10-11H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHAQOZBANNTOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide, a compound belonging to the class of benzo[d]thiazole derivatives, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and comparative analyses with similar compounds.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the Benzo[d]thiazole Core : This is achieved through the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones.
- Introduction of the Nitro Group : Nitration is performed using nitric acid or a mixture with sulfuric acid.
- Attachment of the Methoxyethyl Side Chain : This is accomplished via alkylation reactions using methoxyethyl halides in the presence of a base.
The compound's structure features a nitro group, a methoxyethyl side chain, and a benzamide moiety, which contribute to its unique biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations demonstrated significant cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The compound exhibited:
- Inhibition of Cell Proliferation : Assessed using the MTT assay, concentrations as low as 1 µM resulted in marked reductions in cell viability.
- Induction of Apoptosis : Flow cytometry revealed that treatment with this compound led to increased apoptotic cell populations.
- Cell Cycle Arrest : The compound effectively arrested cells in the G2/M phase, disrupting normal cell cycle progression.
The mechanisms underlying the anticancer activity of this compound involve:
- Modulation of Signaling Pathways : It has been shown to inhibit critical pathways such as AKT and ERK, which are often involved in cell survival and proliferation.
- Reduction of Inflammatory Cytokines : The compound significantly decreased levels of IL-6 and TNF-α in treated macrophage cell lines, indicating potential anti-inflammatory effects that could complement its anticancer activity.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with other benzo[d]thiazole derivatives known for similar activities:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| B7 | Anticancer | Inhibits AKT/ERK pathways |
| 4i | Anticancer | Induces apoptosis via tubulin disruption |
| PMX610 | Antitumor | Targets multiple cancer types |
This table illustrates that while many compounds exhibit anticancer properties, the specific pathways targeted by this compound may offer unique therapeutic advantages.
Case Studies
- Study on A431 Cells : In a controlled experiment, treatment with this compound at concentrations ranging from 1 to 4 µM resulted in over 50% reduction in cell viability after 48 hours. Flow cytometry confirmed increased apoptosis rates correlating with drug concentration.
- Inflammatory Response Evaluation : In RAW264.7 macrophages, treatment significantly reduced IL-6 and TNF-α levels by more than 40%, indicating potential for dual-action as an anti-inflammatory agent alongside its anticancer effects.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Spectroscopy
The target compound’s nitro group distinguishes it from analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and N-methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine ().
Key Observations :
- The nitro group in the target compound may induce stronger downfield shifts in ¹H NMR (e.g., aromatic protons near NO₂) compared to methyl or chloro substituents .
- Methoxyethyl’s ether oxygen could engage in hydrogen bonding, contrasting with the hydroxyl group in ’s compound, which offers stronger H-bond donor capacity .
Yield Considerations :
Electronic and Steric Profiles
Spectroscopic Characterization
Q & A
Q. Table 1: Comparative Bioactivity of Derivatives
| Substituent (R) | Target Enzyme IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| -NO₂ (Parent Compound) | 0.45 ± 0.02 | 0.12 |
| -SO₂Me (Analog) | 1.20 ± 0.15 | 0.08 |
| -OMe (Analog) | >10 | 0.25 |
- Interpretation : Nitro-substituted derivatives show superior enzyme inhibition but poorer solubility, suggesting a trade-off for optimization .
Q. How can computational modeling predict binding modes with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., tyrosine kinases).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
- Key Insights :
- The methoxyethyl group forms hydrogen bonds with active-site residues (e.g., Asp86 in kinase X), stabilizing the complex .
Q. What are the dominant degradation pathways under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13) .
- LC-MS Analysis : Identify degradation products (e.g., demethylation or nitro reduction) .
- Findings :
- Nitro reduction to -NH₂ occurs in acidic conditions, reducing bioactivity .
Methodological Challenges
Q. How to design experiments to differentiate isomer-specific biological effects?
- Methodology :
- Isomer Separation : Use chiral HPLC (Chiralpak AD-H column) with hexane:isopropanol (90:10) .
- In Vitro Testing : Compare Z- and E-isomer activity against cancer cell lines (e.g., MCF-7) .
- Data Analysis :
- Z-isomers often exhibit 5–10x higher potency due to optimal steric alignment with targets .
Q. What analytical approaches validate synthetic intermediates with high sensitivity?
- Methodology :
- LC-MS/MS : Detect trace impurities (<0.1%) using multiple reaction monitoring (MRM) .
- 2D NMR : Resolve overlapping signals in complex intermediates (e.g., HSQC, HMBC) .
Data Contradiction Analysis
Q. Why do solubility predictions from computational models conflict with experimental data?
- Resolution Strategies :
- LogP vs. Experimental LogD : Account for ionization state (pH 7.4) in solubility calculations .
- Co-solvent Screening : Test DMSO/PEG combinations to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
